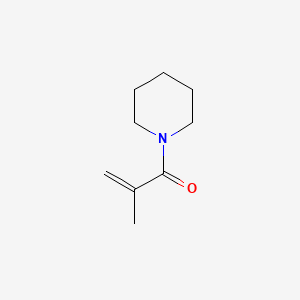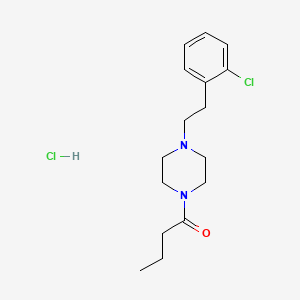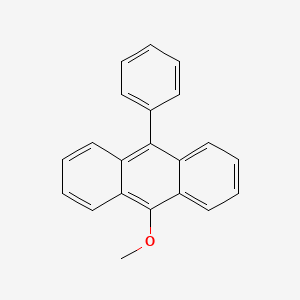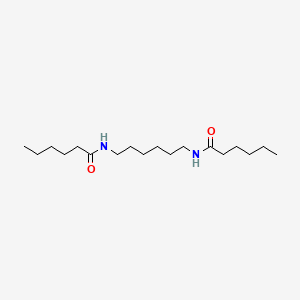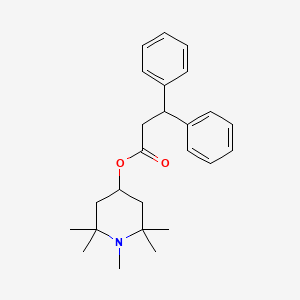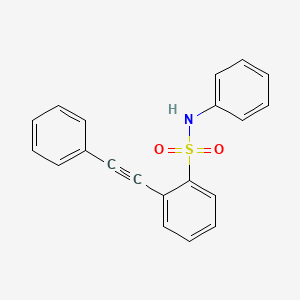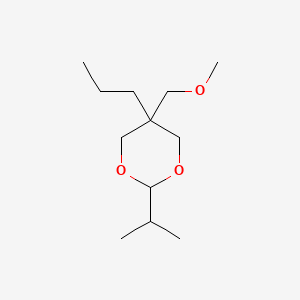![molecular formula C5H6O2 B14712278 4,7-Dioxaspiro[2.4]hept-1-ene CAS No. 21251-54-7](/img/structure/B14712278.png)
4,7-Dioxaspiro[2.4]hept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dioxaspiro[24]hept-1-ene is a spiro compound characterized by a unique bicyclic structure where two oxygen atoms are incorporated into a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxaspiro[2.4]hept-1-ene typically involves cyclization reactions. One common method is the reaction of diols with ketones under acidic conditions to form the spirocyclic structure. For example, the reaction of 1,2-diol with a ketone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dioxaspiro[2.4]hept-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4,7-Dioxaspiro[2.4]hept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,7-Dioxaspiro[2.4]hept-1-ene involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various pathways, including enzymatic reactions and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spiro compound with a different ring size and structure.
1,6-Dioxaspiro[4.4]nonane: Similar in structure but with a different ring configuration.
Uniqueness
4,7-Dioxaspiro[2.4]hept-1-ene is unique due to its specific ring size and the presence of two oxygen atoms within the spirocyclic structure. This gives it distinct chemical properties and reactivity compared to other spiro compounds .
Propiedades
Número CAS |
21251-54-7 |
|---|---|
Fórmula molecular |
C5H6O2 |
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
4,7-dioxaspiro[2.4]hept-1-ene |
InChI |
InChI=1S/C5H6O2/c1-2-5(1)6-3-4-7-5/h1-2H,3-4H2 |
Clave InChI |
FPXMHKQMBQDQCF-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


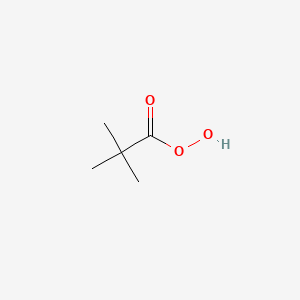
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

